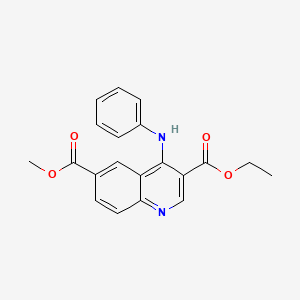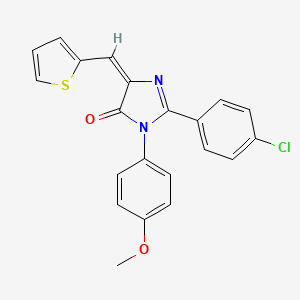![molecular formula C17H11ClF3NO B11603519 1-[1-(2-chlorobenzyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone](/img/structure/B11603519.png)
1-[1-(2-chlorobenzyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(2-chlorobenzyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone is an organic compound that belongs to the class of indole derivatives
Preparation Methods
The synthesis of 1-[1-(2-chlorobenzyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone can be achieved through several methods. One common method involves the Claisen–Schmidt condensation reaction. This reaction can be carried out using 3-acetyl-2-chloro-1-(4-chlorobenzyl)indole and various aromatic aldehydes in the presence of a base such as potassium hydroxide (KOH) and a solvent like 1,4-dioxane . The reaction can also be conducted under solvent-free conditions, which is advantageous as it avoids the use of environmentally hazardous and toxic solvents .
Chemical Reactions Analysis
1-[1-(2-chlorobenzyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone undergoes various chemical reactions, including electrophilic aromatic substitution, nucleophilic substitution, and oxidation. For example, electrophilic aromatic substitution reactions involve the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . Common reagents used in these reactions include bromine and other electrophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[1-(2-chlorobenzyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone has been studied for its potential applications in various scientific fields. In chemistry, it is used as an intermediate in the synthesis of other complex organic compounds. In biology and medicine, indole derivatives, including this compound, have shown potential as antiviral, anticancer, and anti-inflammatory agents . The compound’s unique structure allows it to interact with multiple biological targets, making it a valuable tool in drug discovery and development.
Mechanism of Action
The mechanism of action of 1-[1-(2-chlorobenzyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone involves its interaction with specific molecular targets and pathways. For example, in electrophilic aromatic substitution reactions, the compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate . This intermediate can then undergo further reactions to yield the final product. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
1-[1-(2-chlorobenzyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone can be compared with other indole derivatives, such as 1-(4-chlorobenzyl)-2-(4-(methylsulfonyl)phenyl)-1H-indole and 1-(4-chlorobenzyl)-5-methyl-2-(4-(methylsulfonyl)phenyl)-1H-indole . These compounds share similar structural features but differ in their specific substituents and biological activities. The unique combination of the indole nucleus and the trifluoroethanone group in this compound contributes to its distinct chemical and biological properties.
properties
Molecular Formula |
C17H11ClF3NO |
|---|---|
Molecular Weight |
337.7 g/mol |
IUPAC Name |
1-[1-[(2-chlorophenyl)methyl]indol-3-yl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C17H11ClF3NO/c18-14-7-3-1-5-11(14)9-22-10-13(16(23)17(19,20)21)12-6-2-4-8-15(12)22/h1-8,10H,9H2 |
InChI Key |
OORUBLUKLACUEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)C(=O)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(4-Chlorophenyl)-5-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline](/img/structure/B11603440.png)
![1-hexyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-benzimidazole](/img/structure/B11603445.png)
![Methyl 4-{3-[bis(2-hydroxyethyl)amino]-2-hydroxypropoxy}benzoate](/img/structure/B11603446.png)
![8-Ethyl-2-(4-{[(4-fluorophenyl)carbonyl]carbamothioyl}piperazin-1-yl)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B11603448.png)
![N-(4-Bromophenyl)-2-{[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-YL]sulfanyl}acetamide](/img/structure/B11603449.png)

![N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(3-methylphenoxy)acetamide](/img/structure/B11603460.png)
![4-(4-Methoxyphenyl)-2-sulfanylidene-1,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carbonitrile](/img/structure/B11603467.png)
![N-{3-(4-chlorophenyl)-5-[2-(methylamino)-2-oxoethyl]-4-oxo-2-thioxoimidazolidin-1-yl}-3-fluorobenzamide](/img/structure/B11603473.png)
![(5Z)-2-(4-methoxyphenyl)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11603475.png)
![4-[(1,3-benzodioxol-5-ylmethyl)amino]-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B11603476.png)
![2-amino-4-[3-ethoxy-4-(prop-2-yn-1-yloxy)phenyl]-7-hydroxy-4H-chromene-3-carbonitrile](/img/structure/B11603478.png)

![(5Z)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B11603503.png)